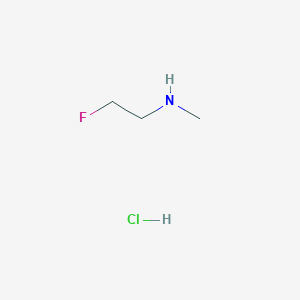

2-fluoro-N-methylethanamine hydrochloride

Overview

Description

2-Fluoro-N-methylethanamine hydrochloride, also known by its CAS Number 3832-36-8, is a compound with a molecular weight of 113.56 . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2-Fluoro-N-methylethanamine hydrochloride involves the reaction of N-(2-Fluoroethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide with Methyl-1H-pyrazole-4-carboxylic acid in the presence of DMF, Et3N, and 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate (TBTU) . The reaction is stirred at room temperature for 1 hour, after which 2-Fluoroethyl-methylamine hydrochloride is added and stirring is continued overnight .Molecular Structure Analysis

The IUPAC name for this compound is 2-fluoro-N-methylethanamine hydrochloride . Its InChI code is 1S/C3H8FN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis

2-Fluoro-N-methylethanamine hydrochloride is a solid substance stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 113.56 .Scientific Research Applications

Neurokinin-1 Receptor Antagonism

- A compound incorporating 2-fluoro-N-methylethanamine hydrochloride shows promise as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. This compound has potential applications in the treatment of emesis and depression, with advantageous properties such as high water solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).

Cancer Research

- In cancer research, certain derivatives related to 4-dimethylaminoazobenzene, including those involving fluoro derivatives, have been studied for their carcinogenic activities. This has implications for understanding cancer mechanisms and potential therapeutic interventions (Miller et al., 1957).

Radiopharmaceutical Development

- The development of [18F]-labelled fluoroamines via ring-opening methods demonstrates potential applications in creating new radiopharmaceuticals. These compounds could be used in various diagnostic and therapeutic applications in nuclear medicine (Vasdev et al., 2009).

Cognition Enhancement Drugs

- In the field of neuropharmacology, 2-fluoro-N-methylethanamine hydrochloride derivatives have been utilized in synthesizing cognition-enhancing drugs. This opens avenues for treating cognitive disorders and enhancing memory functions (Pesti et al., 2000).

Agricultural Chemistry

- This compound has applications in agricultural chemistry, particularly in synthesizing herbicidal inhibitors of photosystem II electron transport. Such applications are crucial for developing more effective and environmentally safe herbicides (Liu et al., 2005).

Development of Novel Fluoroanthracyclines

- In pharmaceutical chemistry, 2-fluoro-N-methylethanamine hydrochloride derivatives have been used in synthesizing novel fluoroanthracyclines, potentially useful in cancer treatment due to their cytotoxic properties (Baer & Mateo, 1990).

Fluorescent Chemosensors

- There's research on developing fluorescent sensors using this compound, particularly in creating sensors that exhibit excellent selectivity and sensitivity for metal ions. This has significant implications for environmental monitoring and diagnostics (Li et al., 2014).

Neuropharmacology

- In neuropharmacology, 2-fluoro-N-methylethanamine hydrochloride derivatives have been explored as 5-HT2C receptor agonists, suggesting potential therapeutic applications in the treatment of psychiatric disorders such as obsessive-compulsive disorder and depression (Martin et al., 1998).

Safety and Hazards

The compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-fluoro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHQCRFZHOWKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-methylethanamine hydrochloride | |

CAS RN |

3832-36-8 | |

| Record name | (2-fluoroethyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)

![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B1449871.png)

![2-Boc-2-aza-spiro[3.3]heptane-6-methanol](/img/structure/B1449872.png)

![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B1449873.png)

![7-Methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1449874.png)

![6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine](/img/structure/B1449880.png)